
3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8BrFN2 It is a derivative of propanenitrile, featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group or the phenyl ring.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile exhibits notable antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antibacterial activity. Preliminary studies highlight its potential for development as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving modulation of enzyme activity or receptor binding. The presence of the amino group allows for enhanced interactions with biological targets, which is crucial for its potential use in cancer therapeutics .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups facilitate the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling, where the brominated phenyl ring reacts with organoboron compounds in the presence of palladium catalysts .
Synthesis Pathways
The synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura Coupling : Efficiently forms carbon-carbon bonds.
- Nucleophilic Substitution Reactions : Utilizes the amino group for further functionalization.
These methods are optimized for high yield and purity, making the compound valuable in producing more complex organic molecules.
Material Science Applications
In material science, this compound is explored for its potential use in specialty chemicals. Its unique structural features may contribute to the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Case Study: Anticancer Activity
A study involving derivatives of this compound demonstrated promising results in inhibiting tumor cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at specific checkpoints, highlighting the compound's potential as a lead candidate in cancer drug development.
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the halogen substituents could enhance antibacterial activity, paving the way for further optimization of this compound as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group and the halogen atoms play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-bromo-5-fluoropyridine: Another compound with similar halogen and amino substitutions.
3-Amino-3-(5-bromo-2-fluorophenyl)propanenitrile: A structural isomer with different positions of the bromine and fluorine atoms.
Uniqueness
3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.
- Molecular Formula : C10H10BrF N2
- Molecular Weight : 253.1 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding, while the nitrile group may participate in electrophilic interactions. This compound has been studied for its potential as an inhibitor in enzymatic pathways, particularly those involved in cancer and inflammatory diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed cytotoxic effects against human colon carcinoma cells (HT29), with IC50 values indicating effective dose-response relationships.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In studies against Gram-positive and Gram-negative bacteria, it demonstrated moderate antibacterial activity, comparable to standard antibiotics like ciprofloxacin.
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
---|---|---|---|
Staphylococcus aureus | 15 | 32 | |
Escherichia coli | 12 | 64 | |
Bacillus cereus | 18 | 16 |
Case Studies
- Anticancer Efficacy : A study published in Chemistry and Pharmacology Bulletin reported that derivatives of propanenitrile compounds, including this compound, exhibited potent inhibitory effects on cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Screening : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Properties
Molecular Formula |
C9H8BrFN2 |
---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2 |
InChI Key |
IOLBARDRMDSZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.